Cas no 2227749-59-7 ((2S)-1-amino-4-cyclopentylbutan-2-ol)
(2S)-1-amino-4-cyclopentylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-amino-4-cyclopentylbutan-2-ol
- EN300-1819613
- 2227749-59-7
-
- Inchi: 1S/C9H19NO/c10-7-9(11)6-5-8-3-1-2-4-8/h8-9,11H,1-7,10H2/t9-/m0/s1
- InChI Key: PAJHNDQZPBSOAR-VIFPVBQESA-N
- SMILES: O[C@H](CN)CCC1CCCC1
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2Ų
(2S)-1-amino-4-cyclopentylbutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819613-1g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-5g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 5g |
$4517.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-10g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 10g |
$6697.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-0.05g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-0.1g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-0.25g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-0.5g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-1.0g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 1g |
$1557.0 | 2023-06-01 | ||
| Enamine | EN300-1819613-2.5g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1819613-5.0g |
(2S)-1-amino-4-cyclopentylbutan-2-ol |
2227749-59-7 | 5g |
$4517.0 | 2023-06-01 |
(2S)-1-amino-4-cyclopentylbutan-2-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (2S)-1-amino-4-cyclopentylbutan-2-ol
Chemical Profile of (2S)-1-amino-4-cyclopentylbutan-2-ol (CAS No. 2227749-59-7)
(2S)-1-amino-4-cyclopentylbutan-2-ol, identified by its CAS number 2227749-59-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its chiral center and unique structural framework, has garnered attention due to its potential applications in drug discovery and development. The stereochemistry of this compound, particularly its (S)-configuration, plays a crucial role in determining its biological activity and interaction with biological targets.
The structural motif of (2S)-1-amino-4-cyclopentylbutan-2-ol consists of a cyclopentyl group attached to a butanediol backbone with an amino substituent at the first carbon. This configuration imparts a specific three-dimensional shape that can influence its binding affinity and selectivity when interacting with biological receptors or enzymes. The presence of both an amino group and a hydroxyl group makes this compound a versatile scaffold for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The enantiomeric purity of (2S)-1-amino-4-cyclopentylbutan-2-ol is critical for its biological activity, and advancements in asymmetric synthesis have allowed for the efficient production of this enantiomerically pure compound. Techniques such as chiral resolution and enzymatic resolution have been employed to isolate the desired (S)-enantiomer, ensuring that the final product meets the stringent requirements of pharmaceutical applications.
One of the most compelling aspects of (2S)-1-amino-4-cyclopentylbutan-2-ol is its potential as a building block for more complex pharmacophores. Researchers have explored its utility in the design of novel molecules targeting various therapeutic areas, including central nervous system disorders, inflammatory diseases, and metabolic conditions. The cyclopentyl group, in particular, has been shown to enhance solubility and bioavailability, making it an attractive feature for drug design. Additionally, the amino group provides a site for further functionalization, allowing for the introduction of additional pharmacological moieties.
The biological activity of (2S)-1-amino-4-cyclopentylbutan-2-ol has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, potentially making it useful in the treatment of neurological disorders. Furthermore, its structural similarity to known bioactive molecules has prompted researchers to explore its interactions with enzymes involved in metabolic pathways. These studies have highlighted the compound's potential as a lead candidate for further optimization and development into a therapeutic agent.
The synthesis of (2S)-1-amino-4-cyclopentylbutan-2-ol involves multiple steps, each requiring careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for both research and commercial purposes. Techniques such as catalytic hydrogenation and asymmetric epoxidation have been particularly useful in constructing the core framework of this molecule. Additionally, green chemistry principles have been incorporated into some synthetic routes to minimize waste and improve sustainability.
In conclusion, (2S)-1-amino-4-cyclopentylbutan-2-ol (CAS No. 2227749-59-7) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features, chiral configuration, and potential as a scaffold for drug development make it a valuable asset for researchers working on novel therapeutics. As our understanding of biological targets continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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